molecular formula C6H10ClNO2 B1660263 (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 73836-88-1

(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

Cat. No.: B1660263
CAS No.: 73836-88-1
M. Wt: 163.60 g/mol
InChI Key: KWBHCTGCOVQKMK-ASMLCRKRSA-N
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Description

(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic structure that includes a nitrogen atom, making it an azabicyclo compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through a [2+2] cycloaddition reaction.

    Functional Group Modification:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it valuable for constructing novel chemical entities.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products and neurotransmitters.

Medicine

Medically, this compound is an intermediate in the synthesis of antiviral and antibacterial agents. It is also explored for its potential use in developing new therapeutic drugs.

Industry

Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate makes it crucial for the large-scale synthesis of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-6,6-Dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride: This compound shares a similar bicyclic structure but includes a methyl ester group instead of a carboxylic acid.

    Bicyclo[2.1.1]hexane derivatives: These compounds have a different bicyclic framework but are used in similar applications due to their structural rigidity and unique chemical properties.

Uniqueness

(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in various synthetic pathways makes it particularly valuable in medicinal chemistry and pharmaceutical development.

Properties

CAS No.

73836-88-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m0./s1

InChI Key

KWBHCTGCOVQKMK-ASMLCRKRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H](NC2)C(=O)O.Cl

SMILES

C1C2C1C(NC2)C(=O)O.Cl

Canonical SMILES

C1C2C1C(NC2)C(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 2
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 3
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 4
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 5
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 6
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

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